Pyrimidine, 2,5-bis(4-nitrophenyl)-
Overview
Description
Pyrimidine, 2,5-bis(4-nitrophenyl)- is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted at the 2 and 5 positions with 4-nitrophenyl groups
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities are typically achieved through interactions with specific cellular targets, leading to changes in cellular function or viability.
Biochemical Pathways
Related compounds such as pyrimidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are typically the result of interactions with specific cellular targets.
Action Environment
For instance, the catalytic hydrogenation of 2,5-bis(4-nitrophenyl)pyrimidine over palladium on carbon under different conditions has been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,5-bis(4-nitrophenyl)- typically involves the reaction of 1-(4-nitrophenyl)ethanone with terephthalaldehyde to form a bis-chalcone intermediate. This intermediate is then cyclized using guanidine nitrate to yield the desired bis-pyrimidine compound .
Industrial Production Methods: While specific industrial production methods for Pyrimidine, 2,5-bis(4-nitrophenyl)- are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2,5-bis(4-nitrophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific transformation desired.
Major Products:
Amines: Reduction of the nitro groups yields corresponding amines.
Substituted Pyrimidines: Nucleophilic substitution reactions result in various substituted pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 2,5-bis(4-nitrophenyl)- has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential antimicrobial and anticancer activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Its derivatives are studied for their interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Bis-pyrimidine acetamides: These compounds share a similar pyrimidine core but differ in their substituents and biological activities.
Pyrimidine-derived indole ribonucleosides: These compounds combine pyrimidine and indole structures, offering unique biological properties.
Uniqueness: Pyrimidine, 2,5-bis(4-nitrophenyl)- stands out due to its dual nitrophenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in materials science and medicinal chemistry.
Properties
IUPAC Name |
2,5-bis(4-nitrophenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4/c21-19(22)14-5-1-11(2-6-14)13-9-17-16(18-10-13)12-3-7-15(8-4-12)20(23)24/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYARVPVDFNQZBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367033 | |
Record name | Pyrimidine, 2,5-bis(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120493-32-5 | |
Record name | Pyrimidine, 2,5-bis(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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